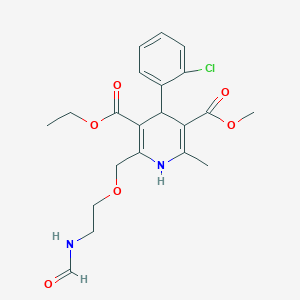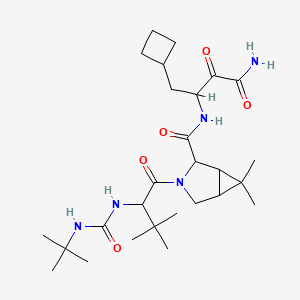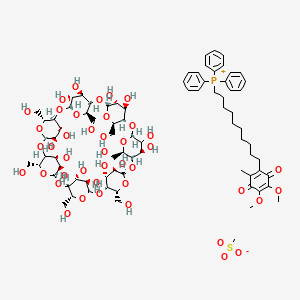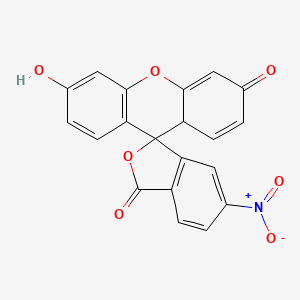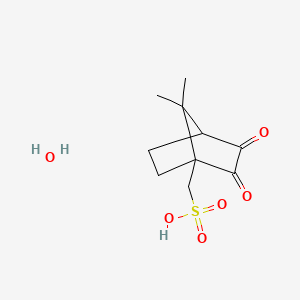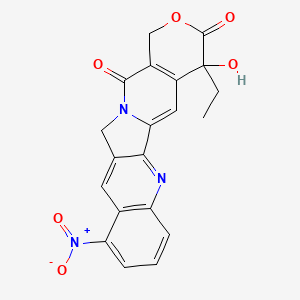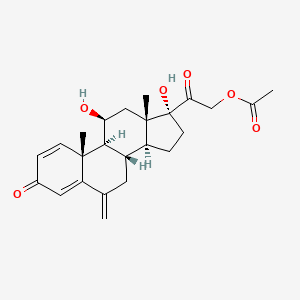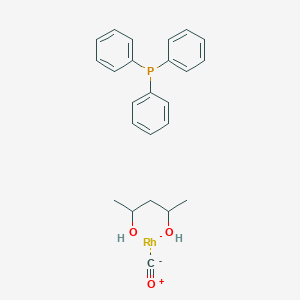![molecular formula C22H29NO5 B13403412 (2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester](/img/structure/B13403412.png)
(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is notable for its intricate structure, which includes multiple functional groups such as oxazolidinone and heptenoic acid ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester typically involves multiple steps, including the formation of intermediate compounds. One common method involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction reactions can convert the ester into alcohols or aldehydes, depending on the reducing agent used.
Aminolysis: The ester can react with amines to form amides.
Trans-esterification: This reaction involves the exchange of the alkoxy group with another alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with common reagents including hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Aminolysis: Amines such as ammonia or primary amines are used under mild conditions.
Trans-esterification: Catalysts such as sulfuric acid or sodium methoxide are employed.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohols or aldehydes.
Aminolysis: Amides.
Trans-esterification: Different esters.
Applications De Recherche Scientifique
(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester involves its interaction with specific molecular targets. The oxazolidinone moiety is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antimicrobial agent . Additionally, the compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl Acetate: A simpler ester with a pleasant aroma, commonly used as a solvent.
Methyl Butanoate: Another ester with a fruity smell, used in flavorings and fragrances.
Isopentyl Acetate:
Uniqueness
(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester stands out due to its complex structure and multiple functional groups, which confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C22H29NO5 |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
ethyl (E,2S,6S)-7-[(4R)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-2,4,6-trimethyl-7-oxohept-4-enoate |
InChI |
InChI=1S/C22H29NO5/c1-5-27-21(25)17(4)12-15(2)11-16(3)20(24)23-19(14-28-22(23)26)13-18-9-7-6-8-10-18/h6-11,16-17,19H,5,12-14H2,1-4H3/b15-11+/t16-,17-,19+/m0/s1 |
Clé InChI |
OVWJYOBMBWWFHX-GANVUTFMSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](C)C/C(=C/[C@H](C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2)/C |
SMILES canonique |
CCOC(=O)C(C)CC(=CC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3,5-bis(Trifluoromethyl)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13403342.png)
![1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride](/img/structure/B13403347.png)
![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B13403358.png)
